molecular formula C₁₂H₁₆O₄S B1140376 Phenyl 1-Thio-alpha-L-rhamnopyranoside CAS No. 131724-82-8

Phenyl 1-Thio-alpha-L-rhamnopyranoside

Cat. No.: B1140376
CAS No.: 131724-82-8
M. Wt: 256.32
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Phenyl 1-Thio-alpha-L-rhamnopyranoside is primarily used in the biomedical industry as a substrate for glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars, which is a fundamental process in cellular metabolism.

Mode of Action

The compound interacts with its target enzymes by mimicking their natural substrates. This allows it to bind to the active site of the enzyme, facilitating the study and development of diseases related to glycosylation processes .

Pharmacokinetics

It is known that the compound is soluble in dmf and methanol , which suggests that it may have good bioavailability when administered through these solvents.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMF and Methanol suggests that the presence of these solvents can enhance its bioavailability. Furthermore, its stability may be affected by temperature, as it is recommended to be stored at -20° C .

Preparation Methods

The synthesis of Phenyl 1-Thio-alpha-L-rhamnopyranoside typically involves the reaction of L-rhamnose with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Phenyl 1-Thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenyl 1-Thio-alpha-L-rhamnopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of glycosidase enzymes and their inhibitors.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of various biochemical products

Comparison with Similar Compounds

Phenyl 1-Thio-alpha-L-rhamnopyranoside can be compared with other similar compounds, such as:

  • Phenyl 1-Thio-beta-D-glucopyranoside
  • Phenyl 1-Thio-alpha-D-mannopyranoside
  • Phenyl 1-Thio-beta-D-galactopyranoside

These compounds share similar thiol structures but differ in their sugar moieties, which can affect their reactivity and applications. This compound is unique due to its specific interaction with L-rhamnose .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOVKFRFMWFKCC-CFVLRQLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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